molecular formula C14H14O2 B6371076 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% CAS No. 1255636-45-3

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95%

Cat. No. B6371076
CAS RN: 1255636-45-3
M. Wt: 214.26 g/mol
InChI Key: ZHWUZYSWLYWNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% (4-HMP) is a phenolic compound with a wide range of applications in the scientific research and laboratory setting. It is a white, crystalline solid that is soluble in water and organic solvents. 4-HMP has been used in a variety of scientific studies, including biochemistry, physiology, and pharmacology, due to its ability to interact with various molecules.

Scientific Research Applications

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific studies due to its ability to interact with various molecules. It has been used in studies of the effects of drugs on the central nervous system and as a tool to study the mechanisms of action of drugs. It has also been used in the study of the effects of environmental pollutants on the body. Additionally, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% has been used in the study of DNA damage and repair, as well as in the study of apoptosis and cell death.

Mechanism of Action

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% is an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting this enzyme, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% increases the levels of neurotransmitters in the brain, resulting in a variety of effects, including increased alertness and improved mood.
Biochemical and Physiological Effects
4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, resulting in improved alertness and improved mood. Additionally, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% has been shown to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, making it ideal for laboratory use. Additionally, it is non-toxic and has a wide range of applications in the scientific research setting. However, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% also has some limitations. It is not as stable as some other compounds, which can make it difficult to store and transport. Additionally, it is not as potent as some other compounds, which can limit its usefulness in some studies.

Future Directions

There are several potential future directions for the use of 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% in scientific research. One potential direction is the use of 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% could be used to study the effects of environmental pollutants on the body, as well as to study the mechanisms of action of drugs. Furthermore, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% could be used in the study of apoptosis and cell death, as well as in the study of DNA damage and repair. Finally, 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% could be used to study the effects of drugs on the central nervous system.

Synthesis Methods

4-(4-Hydroxymethylphenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the condensation of p-hydroxyacetophenone and 2-methylbenzaldehyde, which produces 4-hydroxy-2-methylbenzaldehyde. This is then reacted with formaldehyde and hydrochloric acid to form 4-(4-Hydroxymethylphenyl)-2-methylphenol, 95%. This process is simple and cost-effective, making it ideal for laboratory use.

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWUZYSWLYWNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683727
Record name 4'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255636-45-3
Record name 4'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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